molecular formula C17H17ClFNOS B2511474 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1797971-37-9

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2511474
CAS No.: 1797971-37-9
M. Wt: 337.84
InChI Key: XTHQWXZLIUQEEA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the acetamide backbone: This can be achieved through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions to form 2-(2-chloro-6-fluorophenyl)acetamide.

    Thiophene substitution: The final step involves the substitution of the thiophene ring onto the ethyl chain, which can be achieved through a nucleophilic substitution reaction using thiophene-2-yl ethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a tool compound to study the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide: Lacks the thiophene-2-yl ethyl group.

    2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the cyclopropyl group.

Uniqueness

The presence of both the cyclopropyl group and the thiophene-2-yl ethyl group in 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-15-4-1-5-16(19)14(15)11-17(21)20(12-6-7-12)9-8-13-3-2-10-22-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHQWXZLIUQEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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